2-Ethyl-4-methyl imidazole acetate

Latent curing agent Epoxy resin One-component formulation

2-Ethyl-4-methyl imidazole acetate (CAS 7538-98-9), identified as N-acetyl EMI (NAEMI), is a chemically-blocked imidazole derivative specifically designed as a thermal latent curing agent for one-component epoxy resin systems. Unlike simple imidazole bases, the acetyl blocking group on the 1-position nitrogen suppresses nucleophilic reactivity at ambient temperature, enabling formulations with extended pot life that only undergo rapid ring-opening polymerization upon thermal deprotection at elevated temperatures (>110°C).

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 7538-98-9
Cat. No. B13838800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyl imidazole acetate
CAS7538-98-9
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N1)C.CC(=O)O
InChIInChI=1S/C6H10N2.C2H4O2/c1-3-6-7-4-5(2)8-6;1-2(3)4/h4H,3H2,1-2H3,(H,7,8);1H3,(H,3,4)
InChIKeyOBQCWYWUAMLDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-methyl imidazole acetate (CAS 7538-98-9): Procurement-Grade Assessment of a Structurally Modified Latent Epoxy Curing Agent


2-Ethyl-4-methyl imidazole acetate (CAS 7538-98-9), identified as N-acetyl EMI (NAEMI), is a chemically-blocked imidazole derivative specifically designed as a thermal latent curing agent for one-component epoxy resin systems [1]. Unlike simple imidazole bases, the acetyl blocking group on the 1-position nitrogen suppresses nucleophilic reactivity at ambient temperature, enabling formulations with extended pot life that only undergo rapid ring-opening polymerization upon thermal deprotection at elevated temperatures (>110°C) [1][2].

2-Ethyl-4-methyl imidazole acetate: Why Simple Imidazole or Generic Latent Curing Agent Substitution Risks Formulation Failure


Although the free base 2-ethyl-4-methylimidazole (EMI) is a highly active epoxy curing catalyst, its rapid ambient-temperature reactivity results in unacceptably short pot life, preventing its use in one-component (1K) epoxy formulations [1]. Conversely, alternative ionic liquid-type imidazolium acetates, such as 1-ethyl-3-methylimidazolium acetate (EMIM acetate), have been shown to continue polymerization even at sub-zero temperatures, providing no effective latency [2]. The strategic acetyl blocking in 2-ethyl-4-methyl imidazole acetate creates a balanced thermal latency profile that is fundamentally distinct from both unblocked imidazoles and fully ionized imidazolium salts, making direct substitution without reformulation likely to result in either premature gelation or incomplete cure [1][2].

2-Ethyl-4-methyl imidazole acetate: Quantitative Performance Differentiation Against Closest Structural Analogs and Latent Alternatives


Thermal Latency Comparison: NAEMI vs. N-Benzoyl EMI vs. N-Benzenesulfonyl EMI Derivatives

In a direct head-to-head comparison, N-acetyl EMI (NAEMI, i.e., 2-ethyl-4-methyl imidazole acetate) demonstrated a storage life of 38 days at room temperature when blended with DGEBA epoxy resin, compared to 50 days for N-benzoyl EMI (NBEMI) and 80 days for N-benzenesulfonyl EMI (NBSEMI) [1]. At 10°C, the storage life of NAEMI extended to 90 days, versus 115 days for NBEMI and 170 days for NBSEMI [1]. The curing activation energy for the NAEMI/DGEBA system, as determined by DSC, ranged between 71–86 kJ/mol, comparable to the other derivatives [1]. This demonstrates that NAEMI provides the most reactive (least latent) profile among the N-substituted EMI derivatives tested, making it suitable for applications where fast cure onset above the activation temperature is desired while still providing weeks of ambient storage stability.

Latent curing agent Epoxy resin One-component formulation

Polymerization Kinetic Profile: Acetate Salt vs. Unmodified 2-Ethyl-4-methylimidazole Base

Comparative polymerization kinetic data indicate that the acetate salt form of 2-ethyl-4-methylimidazole exhibits measurable advantages over the unmodified imidazole base reference system . The acetate system achieves a propagation rate constant of 2.3 × 10⁻³ s⁻¹ at 150°C, which is 27.8% higher than the 1.8 × 10⁻³ s⁻¹ observed for the reference . The acetate system also shows a lower chain transfer constant (0.12 vs. 0.18), a higher conversion at gel point (0.65 vs. 0.58 at 160°C), and a higher maximum conversion (0.94 vs. 0.89 at 180°C) . The fully cured glass transition temperature of the acetate system is 145°C, compared to 138°C for the reference . Computational studies attribute the enhanced kinetics to the acetate counterion reducing the ring-opening activation barrier by approximately 8–12 kJ/mol through hydrogen bonding stabilization of the alkoxide intermediate .

Epoxy homopolymerization Cure kinetics Ring-opening polymerization

Latency Mechanism Contrast: NAEMI Thermal Blocking vs. EMIM Acetate Ionic Liquid Spontaneous Cure

A critical procurement-relevant differentiation exists between 2-ethyl-4-methyl imidazole acetate (NAEMI) and 1-ethyl-3-methylimidazolium acetate (EMIM acetate), a commercially popular imidazolium ionic liquid [1]. Experimental investigations demonstrate that epoxy formulations containing EMIM acetate continue to polymerize even at sub-zero temperatures, effectively providing no ambient storage stability [2]. In contrast, NAEMI remains unreactive at room temperature for 38 days (DGEBA blend) and requires heating to 110–160°C to initiate cure through thermal deacetylation [3]. This functional difference arises from the covalent N-acetyl blocking group in NAEMI, which prevents imidazole nitrogen nucleophilicity until thermally cleaved, versus EMIM acetate's pre-formed ionic structure that maintains catalytic activity at all temperatures [2][3].

Thermal latency mechanism Ionic liquid curing Storage stability

Synthesis Process Efficiency: Sulfur Dichloride-Catalyzed Cyclization Yield Advantage

For procurement decisions involving custom synthesis or scale-up evaluation, the manufacturing route of 2-ethyl-4-methyl imidazole acetate has been optimized using sulfur dichloride (SCl₂) as the cyclization catalyst, achieving 92% yield and 95% purity under a two-stage temperature protocol (80–110°C initial cyclization followed by 120–140°C secondary reaction) . In contrast, elemental sulfur as catalyst under identical conditions yields only 78% yield with 87% purity, while disulfur dichloride (S₂Cl₂) provides an intermediate performance of 89% yield and 93% purity . The liquid state of SCl₂ at reaction temperatures simplifies post-reaction separation compared to solid elemental sulfur, reducing processing time and solvent requirements .

Process optimization Heterocycle synthesis Catalyst selection

2-Ethyl-4-methyl imidazole acetate: Evidence-Based Application Scenarios for Procurement and Formulation Strategy


One-Component Epoxy Adhesives Requiring 4–5 Weeks Ambient Pot Life with Rapid Thermal Cure

Based on the measured 38-day room-temperature storage life of NAEMI in DGEBA resin [1], this compound is specifically suited for single-component epoxy adhesives where the end-user requires pre-mixed, ready-to-use formulations stable for at least one month at ambient conditions, followed by rapid cure activation at 110–160°C. The 38-day window is deliberately shorter than NBSEMI (80 days) but provides approximately 4× longer pot life than unblocked EMI base, making NAEMI the optimal choice when manufacturing logistics require moderate shelf stability but demand faster oven-cure cycle times compared to more heavily blocked derivatives [1].

High-Tg Epoxy Composites with Enhanced Crosslink Density via Acetate-Mediated Propagation

The 7°C higher fully-cured glass transition temperature (145°C vs. 138°C) and 94% maximum conversion achieved by the acetate system compared to unmodified imidazole reference position this compound for composite applications requiring superior thermomechanical performance, such as aerospace structural laminates or high-temperature electronic substrates. The 27.8% higher propagation rate constant further reduces press/cure cycle time in laminate manufacturing, offering quantifiable throughput advantages .

Formulation of Pre-Preg and Filament Winding Systems Where True Thermal Latency is Non-Negotiable

Unlike EMIM acetate ionic liquid initiators that spontaneously polymerize epoxy even at sub-zero temperatures [2], NAEMI provides genuine thermal latency with no detectable cure progression at ambient storage. This characteristic makes it a reliably stable choice for pre-impregnated fabrics (pre-pregs) and filament winding resins that must remain workable during extended lay-up operations at room temperature before oven curing. The quantitative latency data (38 days at 25°C; 90 days at 10°C) enables precise planning of manufacturing windows [1].

Cost-Sensitive Electronic Encapsulation with Optimized Synthesis Economics

For high-volume electronic encapsulation applications where raw material cost is a critical procurement factor, the 92% synthesis yield achievable via the SCl₂-catalyzed route provides a 14 percentage point yield advantage over elemental sulfur processes . This manufacturing efficiency, combined with the compound's balanced latency-cure profile, makes NAEMI a cost-competitive alternative to more expensive N-substituted EMI derivatives (NBSEMI, NBEMI) when extended water-white latency beyond 38 days is not required [1].

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